

OX01914: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name:	OX01914
Cat. No.:	B15601097

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An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Novel Utrophin Modulator

Abstract

OX01914, identified as 4,6-diphenylpyrimidine-2-carbohydrazide, is a novel small molecule under investigation as a utrophin modulator for the potential treatment of Duchenne muscular dystrophy (DMD). This document provides a comprehensive technical overview of **OX01914**, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its characterization and evaluation are presented, alongside a discussion of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

OX01914 is a heteroaryl acyl hydrazide.^[1] Its core structure consists of a pyrimidine ring substituted with two phenyl groups and a carbohydrazide functional group.

Table 1: Chemical and Physical Properties of **OX01914**

Property	Value	Source
IUPAC Name	4,6-diphenylpyrimidine-2-carbohydrazide	[1]
CAS Number	49676-35-9	[2] [3] [4]
Molecular Formula	C ₁₇ H ₁₄ N ₄ O	Inferred from structure
Molecular Weight	290.32 g/mol	Inferred from structure
Appearance	Solid (assumed)	N/A
Solubility	Good aqueous solubility	[1]
Permeability	Good permeability	[1]
EC ₅₀	20.5 μM	[2] [5]

Biological Activity and Mechanism of Action

OX01914 has been identified as a modulator of utrophin, a protein that can functionally compensate for the absence of dystrophin in DMD patients.[\[6\]](#)[\[7\]](#) Studies have shown that **OX01914** upregulates utrophin protein levels in cellular models of DMD.[\[1\]](#)[\[2\]](#)[\[5\]](#)

A key finding is that **OX01914** operates through a mechanism of action distinct from that of ezutromid, another utrophin modulator.[\[1\]](#) This was determined by its activity in a specific cell-based phenotypic reporter gene assay (LUmdx) and its inactivity in the H2K-mdx utrnA-luc screen where ezutromid was discovered.[\[1\]](#) Further research has focused on identifying the specific protein targets of **OX01914** to fully elucidate its mechanism.[\[1\]](#)[\[6\]](#)



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Caption: Proposed signaling pathway for **OX01914** in utrophin upregulation.

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of **OX01914**.

Cell-Based Utrophin Upregulation Assay (LUMdx Reporter Gene Assay)

This assay is a cell-based phenotypic reporter gene screen designed to identify compounds that upregulate the utrophin promoter.

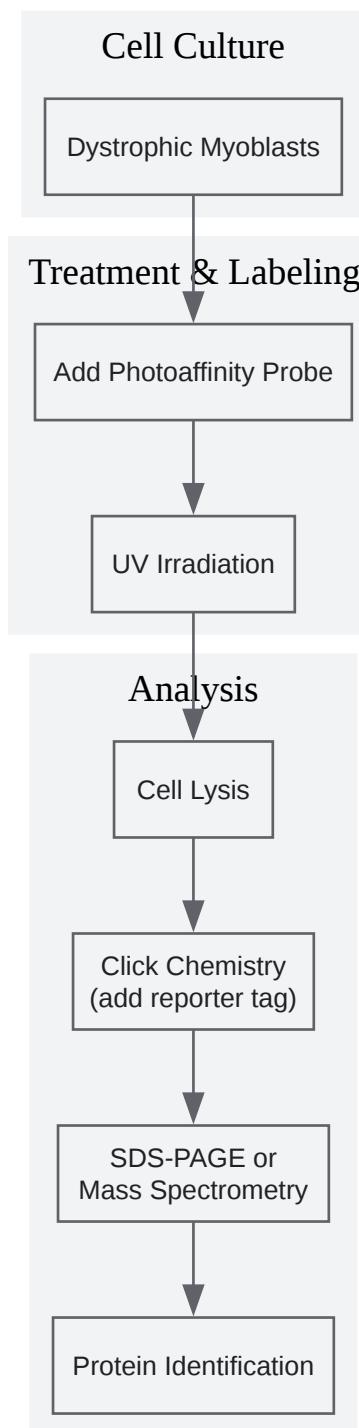
- Cell Line: Immortalized myoblast LUMdx cell line. This cell line has firefly luciferase knocked into one utrophin exon 7 allele in a dystrophin-null mouse background.[\[1\]](#)
- Methodology:
 - Plate LUMdx cells in appropriate multi-well plates.
 - Treat cells with varying concentrations of **OX01914** or control compounds.
 - Incubate for a specified period.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - An increase in luciferase activity corresponds to the upregulation of the utrophin promoter.[\[1\]](#)
- Data Analysis: The half-maximal effective concentration (EC_{50}) is calculated from the dose-response curve. For **OX01914**, the EC_{50} was determined to be 20.5 μ M.[\[2\]](#)[\[5\]](#)

Target Identification using Photoaffinity-Labeled Clickable Probes

To identify the protein targets of **OX01914**, a chemical proteomics strategy is employed.

- Probe Design: A cell-permeable photoaffinity-labeled clickable probe based on the structure of **OX01914** is synthesized.[\[1\]](#)
- Methodology:

- Treat live dystrophic mouse myoblasts with the photoaffinity probe.
- Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.
- Lyse the cells.
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the probe.
- Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by mass spectrometry for protein identification.[\[1\]](#)



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Caption: Workflow for target identification of **OX01914** using photoaffinity probes.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies have been conducted on the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold to explore the structural requirements for its utrophin-modulating activity.^{[6][7][8]} These studies aim to optimize the potency and physicochemical properties of the lead compound, **OX01914**.^{[7][8]}

Preclinical Development and Future Directions

OX01914 has demonstrated promising in vitro activity, warranting further investigation. Key preclinical assessments include:

- Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties in animal models. Initial studies indicated rapid metabolism in mouse hepatocytes. [\[1\]](#)
- In vivo Efficacy: Assessment of utrophin upregulation and functional improvement in DMD animal models (e.g., mdx mouse).
- Toxicity: Comprehensive safety and toxicology studies.

The development of more potent and metabolically stable analogs of **OX01914** is a key focus of ongoing research.^[9]

Conclusion

OX01914 represents a promising starting point for the development of a new class of utrophin modulators for the treatment of Duchenne muscular dystrophy. Its distinct mechanism of action offers a potential alternative or complementary therapeutic strategy. Further optimization and preclinical evaluation are necessary to determine its full therapeutic potential.

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